molecular formula C15H15N3O2 B2854334 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 906218-55-1

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2854334
CAS No.: 906218-55-1
M. Wt: 269.304
InChI Key: COAWVENONORNAD-UHFFFAOYSA-N
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Description

Product Overview: 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol ( 906218-55-1) is a high-purity chemical compound with the molecular formula C 15 H 15 N 3 O 2 and a molecular weight of 269.30 g/mol [ ]. It is a derivative of the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is of significant interest in medicinal chemistry and material science due to its synthetic versatility and exceptional properties [ ]. Research Applications and Value: Compounds based on the pyrazolo[1,5-a]pyrimidine core are extensively investigated for their diverse biological activities. Research indicates that this scaffold is commonly associated with potent anticancer potential and selective enzymatic inhibitory activity [ ]. Specific PP derivatives have been identified as hits in high-throughput screenings for antitubercular activity , showcasing the scaffold's relevance in infectious disease research [ ]. Furthermore, the structural motif has been utilized in the development of inhibitors for key enzymes, such as Bruton’s tyrosine kinase, and some derivatives have advanced to become commercial drugs [ ]. The presence of the methoxymethyl group at the R2 position and a phenyl group at the R3 position on this core structure offers a distinct pharmacophore for structure-activity relationship (SAR) studies and further chemical exploration [ ]. Quality and Availability: We supply this compound with a guaranteed purity of 90% or higher, available in quantities ranging from 3mg to 50mg to support your research and development efforts [ ]. Notice: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(methoxymethyl)-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-8-13(19)18-15(16-10)14(12(17-18)9-20-2)11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJIVQYWBIMDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C15H16N4OC_{15}H_{16}N_{4}O. The structure features a pyrazolo-pyrimidine core, which is known for its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, they may act as inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor progression .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
This compoundVariousInhibition of TP
Other Pyrazolo CompoundsBreast CancerInduction of apoptosis
Pyrazolopyrimidine DerivativesLung CancerCell cycle arrest

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit various enzymes. For example, it has shown promise as an inhibitor of mTOR (mechanistic target of rapamycin), a key regulator in cellular growth and metabolism. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Table 2: Enzymatic Targets and Inhibitory Effects

Enzyme TargetCompoundEffect
mTORThis compoundInhibition of cell growth
Thymidine PhosphorylaseVarious Pyrazolo DerivativesAnti-tumor activity

Antimicrobial Properties

Emerging evidence suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess antimicrobial properties. Specific studies have indicated that these compounds can exhibit activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Case Studies

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized to explore structure-activity relationships (SAR). This research identified key pharmacophoric features that enhance antitubercular activity while maintaining low cytotoxicity against host cells .

Another study demonstrated that modifications at the 2 or 3 positions of the pyrazolo ring significantly affected the selectivity and potency against specific ion channels, such as I(Kur), which are implicated in cardiac function .

Scientific Research Applications

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The structural features of these compounds allow for selective targeting of cancer cells while minimizing effects on normal tissues. For instance, studies have indicated that derivatives similar to 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol can inhibit specific kinases involved in cancer cell proliferation and survival.

In one study, the synthesis of various pyrazolo[1,5-a]pyrimidine analogs led to the identification of compounds with potent inhibitory effects on Src kinase, an important target in cancer therapy. These findings suggest that This compound could be developed further as a potential anticancer agent through structural modifications to enhance its efficacy and selectivity .

Enzyme Inhibition

Another significant application of This compound is its role as an enzyme inhibitor. The compound has been studied for its ability to inhibit various enzymes that are crucial for disease progression, including those involved in viral replication and inflammatory responses.

For example, derivatives have shown effectiveness against the Chymotrypsin-like protease of SARS-CoV-2, indicating their potential use in antiviral therapies . The mechanism involves the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Synthetic Pathways and Structural Modifications

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Cyclocondensation Reactions : This method involves the reaction of 3-amino-pyrazoles with β-dicarbonyl compounds or other biselectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core.
  • Functionalization Strategies : Post-synthesis modifications can enhance biological activity. For example, introducing various substituents at positions 2, 3, 5, and 6 allows for fine-tuning of pharmacological properties .

Table: Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives

MethodologyDescriptionReference
CyclocondensationReaction of aminopyrazoles with β-dicarbonyls to form pyrazolo[1,5-a]pyrimidines
FormylationIntroduction of formyl groups using Vilsmeier-Haack conditions
Oxidative FunctionalizationUse of oxidants to modify existing functional groups for enhanced activity

Case Study 1: Antitumor Activity Evaluation

In a recent investigation involving a series of pyrazolo[1,5-a]pyrimidine derivatives, including This compound , researchers evaluated their cytotoxic effects against various cancer cell lines. The study demonstrated that certain analogs exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Inhibition of Viral Proteases

Another study focused on the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against SARS-CoV-2. The compounds were screened for their ability to inhibit viral proteases essential for viral replication. Results indicated that some derivatives significantly reduced viral load in vitro, highlighting their potential as therapeutic agents during viral outbreaks .

Comparison with Similar Compounds

Key Findings:

Substituent Position and Activity: Position 3 (Phenyl): Compounds with phenyl groups at position 3 (e.g., 3-phenyl derivatives in ) exhibit enhanced antibacterial activity compared to unsubstituted analogs. The target compound’s 3-phenyl group may similarly contribute to antimicrobial efficacy . Position 7 (Hydroxyl vs. In contrast, 7-morpholinyl () or 7-alkoxy () substituents improve lipophilicity and metabolic stability, suggesting tunable pharmacokinetics .

Synthetic Strategies :

  • Hydroxyl Group Formation : Protic solvents (e.g., water-alcohol mixtures) are critical for generating the 7-hydroxyl group, as demonstrated in the synthesis of 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol .
  • Methoxymethyl Introduction : Alkylation of a hydroxyl precursor (e.g., using methoxymethyl bromide) under basic conditions could yield the target’s 2-(methoxymethyl) group, analogous to methods in .

Biological Implications :

  • Antibacterial Activity : 3-Phenyl-substituted pyrazolo[1,5-a]pyrimidines () show activity comparable to chloramphenicol, suggesting the target compound may share this profile .
  • Anti-Mycobacterial Activity : 7-Oxo derivatives (e.g., 9j in ) highlight the importance of electron-withdrawing groups at position 7 for targeting mycobacteria .

Structural-Activity Relationship (SAR) Insights

  • Hydrogen Bonding : The 7-hydroxyl group in the target compound likely enhances interactions with biological targets, contrasting with 7-oxo or 7-alkoxy derivatives that prioritize lipophilicity.
  • Electronic Effects : Electron-donating groups (e.g., methoxymethyl) at position 2 could modulate electron density across the heterocyclic core, influencing reactivity and binding.

Q & A

Q. What are the common synthetic routes for preparing 2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol?

The synthesis typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and β-dicarbonyl or β-enaminone precursors. For example:

  • Step 1 : Condensation of 3-amino-5-methylpyrazole with a methoxymethyl-substituted β-ketoester under reflux in ethanol or water-ethanol mixtures.
  • Step 2 : Intramolecular cyclization catalyzed by triethylamine or acetic acid to form the pyrazolo[1,5-a]pyrimidine core.
  • Step 3 : Introduction of the phenyl group via Suzuki coupling or direct substitution, depending on precursor availability .

Q. Key Optimization Factors :

  • Solvent choice (polar aprotic solvents improve cyclization).
  • Temperature control (70–100°C avoids side reactions).
  • Catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation).
  • Structure Solution : Employ direct methods via SHELXT for space-group determination and initial phase estimation .
  • Refinement : Use SHELXL for least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding. SHELX programs are robust for small-molecule structures and high-resolution data .

Q. Critical Parameters :

  • R-factor (<5% indicates high precision).
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands resolve overlapping reflections .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm).
    • 2D NMR (COSY, HSQC) confirms connectivity in fused-ring systems .
  • IR Spectroscopy :
    • Hydroxyl (O–H) stretch at 3200–3400 cm⁻¹ and C=N/C=O vibrations at 1600–1680 cm⁻¹ .
  • Mass Spectrometry :
    • High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 336.14) .

Q. How can researchers optimize purification for this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 220–225°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related isomers .

Advanced Research Questions

Q. How do substituents (e.g., methoxymethyl, phenyl) influence biological activity?

The methoxymethyl group enhances solubility and bioavailability, while the phenyl ring contributes to π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Structure-Activity Relationship (SAR) Studies show:

  • Electron-withdrawing groups (e.g., -CF₃) at position 7 increase inhibitory potency against kinases.
  • Methoxy groups improve metabolic stability compared to hydroxyl analogs .

Example : In pyrazolo[1,5-a]pyrimidines, 3-phenyl substitution increases selectivity for Aurora kinase A (IC₅₀ = 12 nM vs. 85 nM for unsubstituted analogs) .

Q. What strategies improve synthetic yield and scalability?

Parameter Optimization Yield Improvement
Solvent Replace ethanol with PEG-400 (green solvent, higher boiling point)+15–20%
Catalyst Use CuI/DBU for Ullman-type couplings (reduces reaction time)+25%
Workup Acid-base extraction (pH 5–6) removes unreacted amines+10% purity

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Re-test compounds under standardized assays (e.g., MTT for cytotoxicity, kinase profiling).
  • Metabolite Analysis : LC-MS identifies active metabolites that may explain discrepancies (e.g., hydroxylation vs. demethylation pathways) .
  • Crystallographic Evidence : Co-crystal structures with target proteins (e.g., PDB entries) validate binding modes .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis sets model electron density and HOMO-LUMO gaps (predicts oxidation at C7).
  • Molecular Dynamics (MD) : GROMACS simulates solvation effects (e.g., aqueous vs. lipid bilayer environments) .

Key Insight : The methoxymethyl group reduces electrophilicity at C5, decreasing susceptibility to nucleophilic attack .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

  • Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine core mimics ATP’s adenine moiety, competing for binding in kinase active sites.
  • Hydrogen Bonding : The 7-hydroxyl group forms critical H-bonds with catalytic lysine residues (e.g., EGFR-TK: K721) .
  • Hydrophobic Interactions : The phenyl and methyl groups stabilize van der Waals contacts with hydrophobic pockets .

Q. What are the stability challenges under experimental conditions?

  • pH Sensitivity : Degrades in acidic conditions (pH <3) via hydroxyl group protonation and ring-opening.
  • Light Exposure : UV irradiation (254 nm) induces photolysis of the methoxymethyl group (monitor via TLC).
  • Storage Recommendations : -20°C under argon, with desiccants to prevent hygroscopic degradation .

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